molecular formula C19H17ClN6 B2372517 (3-Chlorophenyl){1-methyl-6-[(4-methylphenyl)amino]pyrazolo[4,5-e]pyrimidin-4-yl}amine CAS No. 878063-89-9

(3-Chlorophenyl){1-methyl-6-[(4-methylphenyl)amino]pyrazolo[4,5-e]pyrimidin-4-yl}amine

Cat. No.: B2372517
CAS No.: 878063-89-9
M. Wt: 364.84
InChI Key: AVMMYFQGUWHWMA-UHFFFAOYSA-N
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Description

“(3-Chlorophenyl){1-methyl-6-[(4-methylphenyl)amino]pyrazolo[4,5-e]pyrimidin-4-yl}amine” is a chemical compound that belongs to the class of pyrazole derivatives . Pyrazole derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities .


Synthesis Analysis

The synthesis of pyrazole derivatives has been a subject of interest for many researchers . A variety of synthesis methods and synthetic analogues have been reported over the years . For instance, the α,β-ethylenic ketones having a leaving group may react with hydrazine derivatives to form pyrazolines which, after removal of the leaving group, provide the desired pyrazoles .


Molecular Structure Analysis

Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .


Chemical Reactions Analysis

Various chemical reactions involving pyrazole derivatives have been studied. For example, 3-amino-5-phenylpyrazoles reacted with 2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2-oxo-N-phenylethanehydrazonoyl bromide in boiling ethanol to give 3-phenylazo-2-(4-methyl-2-phenyl-thiazol-5-yl)-6-phenyl-5H-imidazo[1,2-b]pyrazoles .

Scientific Research Applications

Antimicrobial and Anticancer Applications

One study synthesizes a series of compounds, including those related to the specified chemical structure, evaluated for in vitro antimicrobial and anticancer activity. Compounds exhibited higher anticancer activity than the reference drug doxorubicin, and most synthesized compounds showed good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Structural Analysis and Bioactivity

Another research involves the synthesis, characterization, and X-Ray crystal study of pyrazole derivatives, including a focus on identifying antitumor, antifungal, and antibacterial pharmacophore sites. This detailed structural analysis confirms the origin of biological activity against breast cancer and microbes (Titi et al., 2020).

Novel Synthetic Approaches for Antimicrobial Agents

A synthetic approach to pyrazolopyranopyrimidinones and pyrazolopyranooxazinones, intended as antimicrobial agents, has been developed. This research underscores the potential of such compounds in combating microbial infections (El-ziaty, Bassioni, Hassan, Derbala, & Abdel-Aziz, 2016).

Antiviral Activity

A study on the synthesis and evaluation of new 3-methyl-1,5-diphenyl-1H-pyrazole derivatives for in vitro antiviral activity against herpes simplex virus type-1 indicates strong antiviral activity for specific compounds, compared to acyclovir, a reference drug (Tantawy, Nasr, El-Sayed, & Tawfik, 2012).

Insecticidal and Antibacterial Potential

Research on the synthesis of pyrimidine linked pyrazole heterocyclics by microwave irradiative cyclocondensation highlights their insecticidal and antibacterial potential, offering insights into new applications for pest and disease management (Deohate & Palaspagar, 2020).

Future Directions

The future directions for the study of “(3-Chlorophenyl){1-methyl-6-[(4-methylphenyl)amino]pyrazolo[4,5-e]pyrimidin-4-yl}amine” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Given the broad spectrum of biological activities exhibited by pyrazole derivatives, they could be potential candidates for drug discovery .

Biochemical Analysis

Biochemical Properties

N4-(3-chlorophenyl)-1-methyl-N6-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell, leading to altered cellular responses . Additionally, the compound can bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling cascades .

Cellular Effects

The effects of N4-(3-chlorophenyl)-1-methyl-N6-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine on cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, it can alter the expression of genes involved in critical cellular processes, thereby impacting the overall cellular function .

Molecular Mechanism

At the molecular level, N4-(3-chlorophenyl)-1-methyl-N6-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound can inhibit enzyme activity by binding to the active site, preventing substrate access . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N4-(3-chlorophenyl)-1-methyl-N6-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in cell signaling and gene expression .

Dosage Effects in Animal Models

The effects of N4-(3-chlorophenyl)-1-methyl-N6-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it can cause toxic or adverse effects, including organ damage or altered physiological functions. Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

N4-(3-chlorophenyl)-1-methyl-N6-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and alter the levels of specific metabolites, influencing overall metabolic homeostasis . Additionally, it can be metabolized into active or inactive forms, which can further modulate its biological activity.

Properties

IUPAC Name

4-N-(3-chlorophenyl)-1-methyl-6-N-(4-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN6/c1-12-6-8-14(9-7-12)23-19-24-17(16-11-21-26(2)18(16)25-19)22-15-5-3-4-13(20)10-15/h3-11H,1-2H3,(H2,22,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVMMYFQGUWHWMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=C3C=NN(C3=N2)C)NC4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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